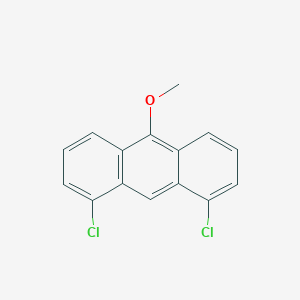
1,8-Dichloro-10-methoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-10-methoxyanthracene is an organic compound belonging to the anthracene family. Anthracenes are well-known aromatic hydrocarbons with a wide range of applications, including in organic optoelectronics and pharmaceutical sciences . This compound is characterized by the presence of two chlorine atoms at positions 1 and 8, and a methoxy group at position 10 on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10-methoxyanthracene can be synthesized starting from anthraquinone. The reduction of 1,8-dichloroanthraquinone, followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions, furnishes 1,8-diarylanthracene derivatives in good yield . The reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-10-methoxyanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Silver ion-assisted solvolysis can be used for selective substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of anthraquinone derivatives.
Scientific Research Applications
1,8-Dichloro-10-methoxyanthracene has several applications in scientific research:
Organic Optoelectronics: Used in the development of organic light-emitting devices (OLEDs) due to its emissive properties.
Pharmaceutical Sciences: Investigated for its potential anti-malarial and anti-cancer activities.
Material Science: Utilized as a building block for semi-rigid organic frameworks.
Mechanism of Action
The mechanism of action of 1,8-dichloro-10-methoxyanthracene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activities . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 1,8-Dichloro-10-methylanthracene
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
Uniqueness
1,8-Dichloro-10-methoxyanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group at position 10 enhances its solubility and reactivity compared to other anthracene derivatives.
Properties
CAS No. |
57502-71-3 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1,8-dichloro-10-methoxyanthracene |
InChI |
InChI=1S/C15H10Cl2O/c1-18-15-9-4-2-6-13(16)11(9)8-12-10(15)5-3-7-14(12)17/h2-8H,1H3 |
InChI Key |
LXVXIRBJRHGRCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


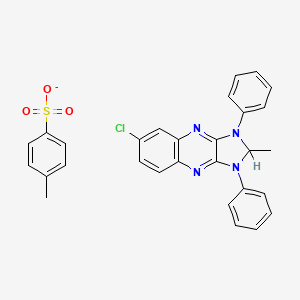
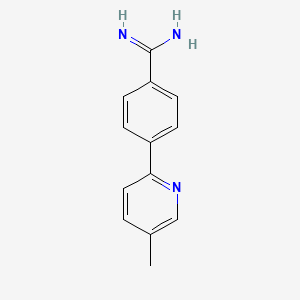
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)

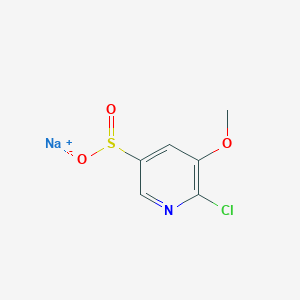
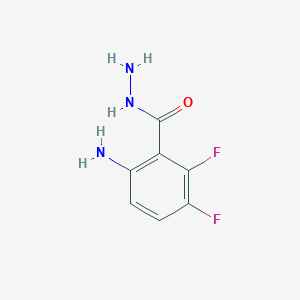
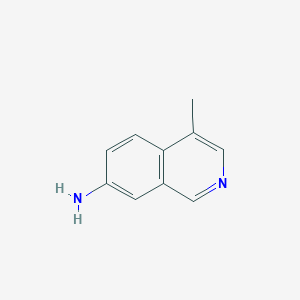
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
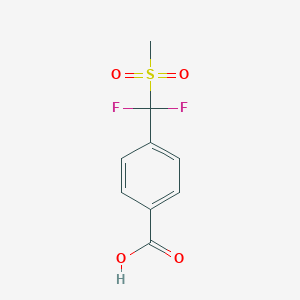
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
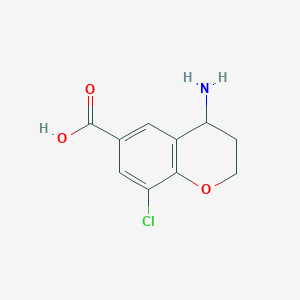

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
